Ethyl benzoylcarbamodithioate
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Overview
Description
Ethyl benzoylcarbamodithioate is an organic compound with the molecular formula C10H11NOS2 It is a derivative of carbamodithioic acid and is characterized by the presence of an ethyl group, a benzoyl group, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzoylcarbamodithioate can be synthesized through a one-pot reaction involving acid chlorides, thiols, and ammonium thiocyanate. The reaction typically proceeds in dry acetonitrile at room temperature. The general reaction scheme involves the formation of a 1:1 adduct between the acid chloride and ammonium thiocyanate, followed by nucleophilic reaction with thiols to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzoylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Ethyl benzoylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl benzoylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can form complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoylcarbamodithioate
- Propyl benzoylcarbamodithioate
- Butyl benzoylcarbamodithioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .
Biological Activity
Ethyl benzoylcarbamodithioate, a compound with the chemical formula C11H13N2S2O, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
This compound is characterized by its ability to interact with various biological targets. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. This is particularly relevant in the context of antimicrobial and anticancer activities, where enzyme inhibition can disrupt cellular processes essential for pathogen survival or cancer cell proliferation.
- Metal Ion Chelation : It forms stable complexes with metal ions, which can affect numerous biochemical pathways. This chelation property is significant in detoxifying heavy metals and may contribute to its therapeutic potential in treating metal toxicity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. The following table summarizes its activity against selected microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 μg/ml |
Escherichia coli | 0.5 μg/ml |
Pseudomonas aeruginosa | 0.5 μg/ml |
Klebsiella pneumoniae | 0.5 μg/ml |
Streptococcus pyogenes | 0.125 μg/ml |
These findings indicate that this compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that it may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. Specific studies have shown:
- Inhibition of Cancer Cell Lines : this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound's interaction with topoisomerases, enzymes critical for DNA replication and transcription, suggests a dual targeting mechanism that could enhance its effectiveness against resistant cancer strains .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against clinical isolates from patients with bacterial infections. Results showed a high rate of susceptibility among Gram-positive bacteria, indicating its potential as a treatment option in clinical settings.
- Toxicology Assessment : Toxicological evaluations revealed that while this compound exhibits antimicrobial and anticancer properties, it also requires careful assessment of its safety profile to mitigate potential cytotoxic effects on normal cells .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds such as methyl and propyl benzoylcarbamodithioates. However, it exhibits unique properties due to its specific functional groups that influence solubility, stability, and biological activity.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Mthis compound | Moderate | Low |
Propyl benzoylcarbamodithioate | Low | Moderate |
This comparison underscores the distinct biological profiles that can arise from minor structural variations within this class of compounds .
Properties
CAS No. |
6287-87-2 |
---|---|
Molecular Formula |
C10H11NOS2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
ethyl N-benzoylcarbamodithioate |
InChI |
InChI=1S/C10H11NOS2/c1-2-14-10(13)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
LTMQSLRMPYUAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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